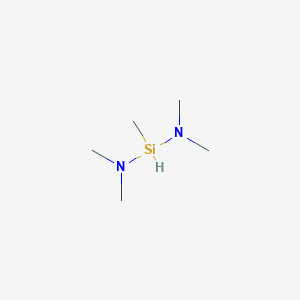

Bis(dimethylamino)-methylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[dimethylamino(methyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16N2Si/c1-6(2)8(5)7(3)4/h8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYLGQXERITIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[SiH](C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22705-33-5 | |

| Record name | N,N,N′,N′,1-Pentamethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22705-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(dimethylamino)-methylsilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)-methylsilane (CAS No. 22705-33-5) is an organosilicon compound with significant utility in organic synthesis and materials science.[1] As a member of the aminosilane (B1250345) family, it serves as a potent silylating agent for the protection of functional groups and as a precursor for the synthesis of silicon-containing polymers and materials.[2][3] Its high reactivity, stemming from the labile silicon-nitrogen bonds, makes it a valuable reagent, but also necessitates careful handling due to its sensitivity to moisture.[4] This guide provides a comprehensive overview of its structure, properties, and key applications, along with detailed experimental considerations.

Structure and Properties

This compound is a colorless liquid.[4] The central silicon atom is bonded to a methyl group and two dimethylamino groups.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₆N₂Si | [5][6] |

| Molecular Weight | 132.28 g/mol | [5][7][8] |

| CAS Number | 22705-33-5 | [7] |

| Appearance | Colorless to Straw-colored Liquid | [5][6] |

| Boiling Point | 112-113 °C | [7] |

| Melting Point | < 0 °C | [7] |

| Density | 0.798 g/mL at 20 °C | [7][8] |

| Refractive Index (n20/D) | 1.414 | [1] |

| Purity | 96% | [5][6] |

| Sensitivity | Moisture Sensitive | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

| Spectrum Type | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the methyl group attached to silicon and the methyl groups of the dimethylamino moieties. |

| ¹³C NMR | The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. |

| IR | The infrared spectrum reveals characteristic vibrational frequencies for Si-N, C-H, and Si-C bonds. |

Experimental Protocols

Synthesis of this compound

General Reaction:

CH₃SiHCl₂ + 4 (CH₃)₂NH → CH₃SiH(N(CH₃)₂)₂ + 2 (CH₃)₂NH₂Cl

Representative Protocol (based on analogous syntheses):

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser is dried and flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: Dichloromethylsilane is dissolved in a suitable anhydrous solvent (e.g., hexane) in the reaction vessel.

-

Reaction: The vessel is cooled to a low temperature (e.g., 0 °C). An excess of dimethylamine (B145610) is then added dropwise to the stirred solution of dichloromethylsilane.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting dimethylamine hydrochloride salt is removed by filtration.

-

Purification: The filtrate is then purified by fractional distillation under reduced pressure to yield this compound.

Silylation of Alcohols

This compound is an effective silylating agent for alcohols, converting them to their corresponding silyl (B83357) ethers. This reaction is useful for protecting the hydroxyl group during other synthetic transformations.

General Reaction:

2 R-OH + CH₃SiH(N(CH₃)₂)₂ → 2 R-OSiH(CH₃)₂ + 2 (CH₃)₂NH

Experimental Protocol for Silylation of a Primary Alcohol (e.g., Ethanol):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, the alcohol (e.g., ethanol, 1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Reaction: this compound (0.5 equivalents) is added to the solution at room temperature. The reaction is typically stirred for several hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the silyl ether.

Reaction Pathways and Mechanisms

Hydrolysis of this compound

This compound is highly susceptible to hydrolysis, reacting with water to form silanols and dimethylamine. The silanol (B1196071) intermediates are often unstable and can undergo self-condensation to form siloxanes. The amine functionality can catalyze the hydrolysis of the siloxane bonds.[4]

Silylation of an Alcohol

The silylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom, with the concurrent displacement of a dimethylamino group, which then acts as a base to deprotonate the alcohol, forming dimethylamine as a byproduct.

Applications

This compound is a versatile reagent with applications in several areas of chemical science.

-

Protecting Group Chemistry: It is primarily used as a silylating agent to protect hydroxyl and amino groups in organic synthesis. The resulting silyl ethers and silylamines are generally stable under a variety of reaction conditions and can be readily deprotected.

-

Materials Science: It serves as a precursor for the synthesis of silicon-containing polymers, such as silicone resins and silica (B1680970) gels.[1][3] These materials can be tailored for specific properties like thermal stability and chemical resistance.

-

Surface Modification: This compound can be used to modify the surface properties of materials, such as polymers, coatings, and adhesives, to improve their performance.[1]

-

Biomedical Applications: In the biomedical field, it can be employed as a crosslinker and functional modifier for biomaterials.[1]

Safety and Handling

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage. It is also highly sensitive to moisture and reacts with water, liberating flammable and corrosive dimethylamine. Therefore, it must be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from sources of ignition.[4] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place.

References

- 1. researchgate.net [researchgate.net]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. General Silylation Procedures - Gelest [technical.gelest.com]

- 8. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 9. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of Bis(dimethylamino)-methylsilane from Methyldichlorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(dimethylamino)methylsilane from methyldichlorosilane (B44661). The document details the chemical properties of the involved reagents, outlines a plausible experimental protocol, and presents the expected physicochemical properties of the final product. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of this synthetic process.

Introduction

Bis(dimethylamino)methylsilane is an organosilicon compound with applications as a silylation agent and a precursor in the synthesis of silicon-containing materials[1][2]. Its utility in organic synthesis includes the protection of functional groups and the preparation of specialized silicone polymers[1][2]. The synthesis of this compound from methyldichlorosilane is a key process for its production. This guide will describe the chemical reaction, a detailed experimental procedure, and the relevant data associated with the synthesis.

Reaction Scheme and Mechanism

The synthesis of bis(dimethylamino)methylsilane from methyldichlorosilane proceeds via a nucleophilic substitution reaction. Two equivalents of dimethylamine (B145610) react with one equivalent of methyldichlorosilane. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chlorine atoms. The reaction typically produces dimethylammonium chloride as a byproduct.

Overall Reaction:

CH₃SiHCl₂ + 2 (CH₃)₂NH → CH₃SiH(N(CH₃)₂)₂ + 2 (CH₃)₂NH₂Cl

Physicochemical Properties of Reagents and Product

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyldichlorosilane | CH₃SiHCl₂ | 115.03 | 41 | 1.10 |

| Dimethylamine | (CH₃)₂NH | 45.08 | 7 | 0.68 |

| Bis(dimethylamino)methylsilane | C₅H₁₆N₂Si | 132.28 | 112 | 0.798[3] |

Experimental Protocol

Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of analogous compounds, such as bis(diethylamino)silane, due to the lack of a specific, detailed experimental protocol for bis(dimethylamino)methylsilane in the available literature. Researchers should optimize this procedure under appropriate safety precautions.

4.1. Materials and Equipment:

-

Methyldichlorosilane (CH₃SiHCl₂)

-

Dimethylamine ((CH₃)₂NH), anhydrous

-

Anhydrous non-polar solvent (e.g., hexane, diethyl ether, or toluene)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Schlenk line or glovebox for handling moisture-sensitive reagents

-

Filtration apparatus

-

Distillation apparatus

4.2. Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In a separate flask, prepare a solution of dimethylamine in an anhydrous non-polar solvent. Caution: Dimethylamine is a flammable and corrosive gas. Handle with appropriate safety measures in a well-ventilated fume hood.

-

Reaction Execution:

-

To the three-neck flask, add a solution of methyldichlorosilane in the anhydrous solvent.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add the dimethylamine solution from the dropping funnel to the stirred solution of methyldichlorosilane. The addition should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction mixture will contain a solid precipitate of dimethylammonium chloride. Separate the solid by filtration under an inert atmosphere.

-

Wash the solid with a small amount of the anhydrous solvent to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate by distillation.

-

Purify the crude bis(dimethylamino)methylsilane by fractional distillation under reduced pressure.

-

4.3. Expected Yield:

While a specific yield for this reaction is not available in the reviewed literature, based on analogous syntheses of aminosilanes, a yield in the range of 70-90% can be anticipated.

Quantitative Data

The following table summarizes the known quantitative data for the final product, bis(dimethylamino)methylsilane.

| Data Point | Value |

| Purity | Typically >96% after distillation |

| Boiling Point | 112 °C[3] |

| Density | 0.798 g/mL at 20 °C[3] |

| ¹H NMR Data | Not available in the searched literature. |

| ¹³C NMR Data | Not available in the searched literature. |

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of bis(dimethylamino)methylsilane.

Caption: Experimental workflow for the synthesis of bis(dimethylamino)methylsilane.

Safety Considerations

-

Methyldichlorosilane is a flammable and corrosive liquid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethylamine is a flammable and corrosive gas with a strong odor. It should be handled in a well-ventilated area, and inhalation should be avoided.

-

The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the chlorosilane starting material and the aminosilane (B1250345) product.

-

All glassware should be thoroughly dried before use to avoid unwanted side reactions with water.

This technical guide provides a detailed framework for the synthesis of bis(dimethylamino)methylsilane. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.

References

An In-depth Technical Guide to Bis(dimethylamino)-methylsilane (CAS 22705-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(dimethylamino)-methylsilane (CAS 22705-33-5), a versatile organosilicon compound. It details its chemical and physical properties, synthesis methodologies, and key applications in organic synthesis and materials science, with a focus on its role as a silylating agent and a precursor in Atomic Layer Deposition (ALD).

Physicochemical Properties

This compound is a colorless liquid with a characteristic amine-like odor.[1][2] It is an organoaminosilane that is highly reactive and sensitive to moisture.[2] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 22705-33-5 | [1][3] |

| Molecular Formula | C₅H₁₆N₂Si | [1] |

| Molecular Weight | 132.28 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 112 °C | [1] |

| Density | 0.798 g/mL at 20 °C | [1][3] |

| Refractive Index | n20/D 1.414 | [1] |

| Flash Point | -3 °C | [1] |

| Solubility | Reacts with water | [4] |

Synthesis of this compound

General Experimental Protocol

Reaction: The synthesis is based on the reaction of dichloromethylsilane (B8780727) with dimethylamine (B145610). The amine acts as both a nucleophile and a base to neutralize the formed hydrochloric acid.

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser, and maintained under an inert atmosphere (e.g., nitrogen or argon), is charged with a suitable anhydrous solvent (e.g., hexane).

-

The desired amount of dimethylamine is dissolved in the solvent.

-

Dichloromethylsilane is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.

-

The resulting mixture contains the product and dimethylamine hydrochloride salt as a precipitate.

-

The salt is removed by filtration under an inert atmosphere.

-

The filtrate, containing the crude product, is then purified by fractional distillation to yield pure this compound.

Applications

This compound is a valuable reagent in several fields, primarily due to its reactive Si-N bonds.

Silylating Agent in Organic Synthesis

As a silylating agent, it is used to introduce a methylsilyl group onto various functional groups containing active hydrogens, such as alcohols, amines, and carboxylic acids.[1][3] This serves to protect these functional groups during subsequent reactions. The byproducts of the silylation reaction, typically dimethylamine, are volatile and easily removed.[7]

General Silylation Protocol:

-

The substrate containing the functional group to be protected is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

A slight molar excess of this compound is added to the solution.

-

The reaction is typically carried out at room temperature or with gentle heating (e.g., 60-70 °C) for a period ranging from 15 minutes to several hours, depending on the reactivity of the substrate.[7]

-

The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Upon completion, the volatile byproducts and solvent are removed under reduced pressure to yield the silylated product.

Precursor for Atomic Layer Deposition (ALD)

This compound and its analogues are used as precursors in ALD processes to deposit thin films of silicon-based materials, such as silicon nitride (SiNₓ).[8][9] ALD allows for the precise, layer-by-layer deposition of conformal thin films, which is critical in the fabrication of microelectronics.[10]

Experimental Protocol for Plasma-Enhanced ALD (PEALD) of Silicon Nitride:

The following is a generalized protocol for the deposition of SiNₓ films using a bis(amino)silane precursor and a nitrogen plasma.

-

Substrate Preparation: The substrate (e.g., a silicon wafer) is cleaned to remove any organic and inorganic contaminants.

-

ALD Reactor Conditions:

-

Deposition Cycle:

-

Step 1: Precursor Pulse: this compound vapor is introduced into the reactor for a defined period.

-

Step 2: Purge: An inert gas (e.g., Ar or N₂) is flowed through the reactor to remove any unreacted precursor and gaseous byproducts.

-

Step 3: Plasma Exposure: A nitrogen (N₂) plasma is ignited in the reactor for a specific duration to react with the adsorbed precursor on the substrate surface, forming a layer of silicon nitride.

-

Step 4: Purge: The reactor is purged again with an inert gas to remove reaction byproducts.

-

-

Film Growth: The deposition cycle is repeated until the desired film thickness is achieved. The growth per cycle (GPC) for similar aminosilane (B1250345) precursors is typically in the range of 0.2 to 0.4 Å/cycle.[8][9]

| Parameter | Typical Value | Reference |

| Deposition Temperature | 150 - 300 °C | [9][11] |

| Growth per Cycle (GPC) | 0.19 - 0.31 Å/cycle | [9] |

| Resulting Film | Silicon Nitride (SiNₓ) | [8][9] |

| Carbon Content in Film | Decreases with increasing temperature | [11] |

| Nitrogen to Silicon Ratio (N/Si) | ~0.8 - 0.97 | [11] |

Safety and Handling

This compound is a highly flammable liquid and vapor.[4] It is also corrosive and causes severe skin burns and eye damage.[4] The compound reacts vigorously with water and moisture, liberating flammable and irritating dimethylamine vapor.[4]

Handling Precautions:

-

Handle only in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen).

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the latest SDS for detailed safety and handling information.

References

- 1. BIS(DIMETHYLAMINO)METHYLSILANE CAS#: 22705-33-5 [m.chemicalbook.com]

- 2. dakenchem.com [dakenchem.com]

- 3. BIS(DIMETHYLAMINO)METHYLSILANE | 22705-33-5 [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 6. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]

- 10. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]

- 11. swb.skku.edu [swb.skku.edu]

Bis(dimethylamino)-methylsilane molecular weight and formula

An In-depth Technical Guide on Bis(dimethylamino)-methylsilane

This document provides a concise overview of the fundamental molecular properties of this compound, a silicon-containing organic compound relevant to researchers, scientists, and professionals in drug development and materials science.

Core Molecular Data

This compound is utilized in organic synthesis and materials science, particularly in silanization reactions and as a precursor for functionalized silicon materials.[1] Its utility in fields such as electronic materials and semiconductor manufacturing stems from its ability to form protective silicone films.[1]

Below is a summary of its key molecular identifiers and properties.

| Property | Value |

| Molecular Formula | C5H16N2Si |

| Molecular Weight | 132.28 g/mol |

| CAS Number | 22705-33-5 |

Logical Relationships in Chemical Identification

The determination of a chemical's properties follows a logical workflow, starting from its name to its structural and physical characteristics.

Caption: Workflow for identifying chemical properties.

References

The Foundational Role of Organosilicon Compounds in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds, a versatile class of molecules characterized by silicon-carbon bonds, have emerged as indispensable precursors in the synthesis of a wide array of advanced materials. Their unique chemical and physical properties, including high thermal stability, chemical inertness, and the ability to form strong, flexible siloxane (Si-O) backbones, make them ideal building blocks for materials ranging from high-performance ceramics to biocompatible silicones.[1][2] This technical guide provides a comprehensive overview of the pivotal role of organosilicon compounds as precursors, detailing the synthesis pathways for key materials, presenting quantitative data for comparative analysis, and offering insights into experimental methodologies.

Key Classes of Organosilicon Precursors and Their Material Derivatives

Organosilicon precursors can be broadly categorized into several key classes, each giving rise to materials with distinct properties and applications. The most prominent among these are silanes, siloxanes, and silazanes.[3]

-

Silanes (R₄₋ₙSiXₙ): These are the fundamental precursors for many organosilicon polymers.[4] The nature of the reactive group 'X' (e.g., Cl, OR, NR₂) and the organic substituent 'R' dictates the subsequent polymerization chemistry and the properties of the final material.[4]

-

Siloxanes (R₂SiO)ₙ: Characterized by a silicon-oxygen backbone, polysiloxanes, commonly known as silicones, are synthesized from the hydrolysis and condensation of silane (B1218182) precursors.[4] Their high thermal stability and flexibility are hallmarks of the strong Si-O bond.[1]

-

Silazanes ([R₂Si-NR']ₙ): These polymers feature a silicon-nitrogen backbone and are crucial precursors for silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics.[5] The pyrolysis of polysilazanes yields high-performance ceramic materials with excellent thermal and mechanical properties.[6]

The judicious selection of an organosilicon precursor is paramount in tailoring the properties of the resulting material, such as its hydrophobicity, dielectric constant, and mechanical strength.[1]

Synthesis of Advanced Materials from Organosilicon Precursors

The transformation of organosilicon precursors into functional materials is achieved through several key synthetic routes, including sol-gel processes, pyrolysis, and chemical vapor deposition (CVD).

Silica (B1680970) (SiO₂) via Sol-Gel Synthesis

The sol-gel process is a versatile method for producing silica with controlled porosity and surface area. Tetraalkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS) and tetramethylorthosilicate (TMOS), are the most common precursors.[7] The process involves two primary reactions: hydrolysis of the precursor to form silanol (B1196071) groups (Si-OH), followed by condensation of these groups to form a three-dimensional silica network.[8]

Logical Relationship of Sol-Gel Process:

References

- 1. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 2. Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net [scientific.net]

- 3. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 4. iosrjournals.org [iosrjournals.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]

- 8. encyclopedia.pub [encyclopedia.pub]

The Silicon-Nitrogen Bond: A Technical Guide to the Reactivity of Aminosilanes for Researchers and Drug Development Professionals

The silicon-nitrogen (Si-N) bond, a cornerstone of organosilicon chemistry, offers a unique combination of reactivity and stability that has led to its widespread application in fields ranging from materials science to pharmaceuticals. Aminosilanes, compounds possessing this key functional group, are instrumental as surface modifiers, coupling agents, and versatile synthetic intermediates. Their utility in drug development is particularly noteworthy, where they feature in targeted drug delivery systems and as precursors for bioactive molecules. This in-depth technical guide provides a comprehensive overview of the core principles governing the reactivity of the Si-N bond in aminosilanes, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of Aminosilanes

The creation of the Si-N bond is a fundamental step in accessing the rich chemistry of aminosilanes. Several synthetic strategies have been developed, each with its own advantages and limitations.

Traditional Method: Aminolysis of Halosilanes

The most established method for synthesizing aminosilanes involves the reaction of a halosilane, typically a chlorosilane, with a primary or secondary amine. This nucleophilic substitution reaction is driven by the formation of a stable ammonium (B1175870) halide salt as a byproduct. While effective, this method generates stoichiometric salt waste, which can complicate purification.[1][2][3]

Generic Reaction: R₃Si-Cl + 2 R'₂NH → R₃Si-NR'₂ + R'₂NH₂⁺Cl⁻

Sustainable Alternative: Dehydrocoupling of Silanes and Amines

In recent years, catalytic dehydrocoupling has emerged as a more sustainable and atom-economical route to aminosilanes.[1][2] This method involves the reaction of a hydrosilane with an amine in the presence of a catalyst, liberating dihydrogen gas as the only byproduct. A variety of metal-based catalysts, including those based on alkali metals, alkaline earth metals, transition metals, and lanthanides, have been shown to be effective.[1]

Generic Reaction: R₃Si-H + R'₂NH --(Catalyst)--> R₃Si-NR'₂ + H₂

Reactivity of the Silicon-Nitrogen Bond

The Si-N bond is characterized by its susceptibility to cleavage by a variety of reagents, a property that underpins the synthetic utility of aminosilanes. The key reactions include hydrolysis, alcoholysis, and transamination.

Hydrolysis

The reaction of aminosilanes with water leads to the cleavage of the Si-N bond and the formation of a silanol (B1196071) (Si-OH) and an amine. This reaction is typically facile and can be catalyzed by both acids and bases.[2] The rate of hydrolysis is influenced by several factors, including the steric bulk of the substituents on both the silicon and nitrogen atoms and the pH of the medium.[4][5] For instance, the hydrolysis rate of aminosilanes follows the order: primary > secondary > tertiary amines, which is attributed to increased steric hindrance around the nitrogen atom.[4]

Alcoholysis

Similar to hydrolysis, the reaction of aminosilanes with alcohols results in the cleavage of the Si-N bond to form an alkoxysilane (Si-OR) and an amine. This reaction is also subject to acid and base catalysis. The higher reactivity of hydroxyl groups compared to amine groups means that in molecules containing both functionalities, alcoholysis will preferentially occur.[6]

Transamination

Transamination involves the exchange of the amino group of an aminosilane with another amine. This equilibrium reaction can be driven to completion by using an excess of the reacting amine or by removing the displaced amine from the reaction mixture.[7] This reaction provides an alternative route to synthesize different aminosilanes.[7]

Factors Influencing Reactivity

The reactivity of the Si-N bond is not static but is influenced by a combination of steric and electronic factors.

-

Steric Hindrance: Bulky substituents on either the silicon or the nitrogen atom can hinder the approach of attacking reagents, thereby decreasing the reaction rate.[1] This effect is clearly observed in the hydrolysis rates of aminosilanes, where bulkier amines lead to slower reactions.[1]

-

Electronic Effects: The electronegativity of substituents on the silicon atom influences the polarity of the Si-N bond and the Lewis acidity of the silicon center. Electron-withdrawing groups on silicon generally increase its electrophilicity, making it more susceptible to nucleophilic attack.

-

Intramolecular Catalysis: In certain aminosilanes, the amine functionality can act as an internal catalyst for reactions at the silicon center, such as hydrolysis.[8][9] This intramolecular assistance can significantly enhance the reaction rate.

Quantitative Data on Aminosilane Reactivity

A quantitative understanding of aminosilane reactivity is crucial for designing and optimizing synthetic processes and for predicting the stability of aminosilane-functionalized materials.

| Parameter | Value | Compound | Conditions | Reference |

| Si-N Bond Dissociation Energy | ~87-105 kcal/mol | Various organosilicon compounds | Gaseous state, 298 K | [10][11][12] |

| Hydrolysis Rate Constant (k) | 2.77 x 10⁻⁴ s⁻¹ (initial step) | Aminotriethoxy silane (B1218182) (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst, 25 °C | [4] |

| 0.733 x 10⁻⁴ s⁻¹ (secondary step) | Aminotriethoxy silane (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst, 25 °C | [4] | |

| Activation Energy (Ea) for Hydrolysis | 34.4 kJ/mol (initial step) | Aminotriethoxy silane (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst | [4] |

| 30.6 kJ/mol (secondary step) | Aminotriethoxy silane (APTS) | Deuterated ethanol, water/silane ratio = 1, no catalyst | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the reactivity of aminosilanes. Below are representative procedures for key reactions.

Protocol for Monitoring Aminosilane Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the hydrolysis of an aminosilane, providing kinetic data.

Materials:

-

Aminosilane of interest

-

Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the aminosilane in a dry, deuterated organic solvent.

-

In an NMR tube, place a known amount of the deuterated solvent.

-

Inject a known amount of the aminosilane stock solution into the NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

-

Inject a known amount of D₂O into the NMR tube, quickly shake to mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the starting aminosilane and the product amine or silanol over time.

-

Plot the concentration of the starting material versus time to determine the reaction rate and rate constant.[6][13][14]

Protocol for Transamination of an Aminosilane

This protocol describes a general procedure for the transamination of an aminosilane, which can be monitored by GC-MS.

Materials:

-

Starting aminosilane

-

Reactant amine (in excess)

-

Anhydrous solvent (e.g., toluene)

-

Reaction vessel with a reflux condenser and nitrogen inlet

-

Heating mantle

-

GC-MS instrument

Procedure:

-

Set up a reaction vessel under a nitrogen atmosphere.

-

Add the starting aminosilane and the anhydrous solvent to the vessel.

-

Add a large excess of the reactant amine.

-

Heat the reaction mixture to reflux and maintain for a specified period.

-

Periodically, withdraw small aliquots from the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by adding a suitable reagent).

-

Analyze the composition of the aliquot by GC-MS to monitor the disappearance of the starting aminosilane and the appearance of the product aminosilane.

-

Continue the reaction until the desired conversion is achieved.

-

Upon completion, cool the reaction mixture and isolate the product by distillation or chromatography.

Applications in Drug Development

The unique reactivity of the Si-N bond makes aminosilanes valuable tools in the pharmaceutical industry.

-

Surface Functionalization of Nanoparticles: Aminosilanes are widely used to functionalize the surface of nanoparticles (e.g., silica (B1680970) or magnetic nanoparticles) for targeted drug delivery.[15][16][17] The amine groups provide a handle for conjugating drug molecules, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains to improve biocompatibility.[15]

-

Synthesis of Bioactive Molecules: The Si-N bond can serve as a protecting group for amines or as a reactive site for the introduction of nitrogen-containing functionalities into complex molecules. The facile cleavage of the Si-N bond under mild conditions allows for the deprotection of the amine at a late stage in a synthetic sequence.[2]

Conclusion

The reactivity of the silicon-nitrogen bond in aminosilanes is a rich and multifaceted area of chemistry with significant practical implications. A thorough understanding of the factors that govern the synthesis and reactions of these compounds is paramount for their effective application in research and development, particularly within the pharmaceutical sector. By leveraging the principles of steric and electronic control, and by employing robust experimental and analytical techniques, scientists can continue to unlock the full potential of aminosilane chemistry to address contemporary challenges in medicine and materials science.

References

- 1. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

The Influence of Electron-Donating Groups in Organosilicon Chemistry: A Technical Guide for Researchers

Introduction

Organosilicon compounds have emerged as indispensable tools in a myriad of scientific disciplines, including materials science, organic synthesis, and medicinal chemistry. The silicon atom, with its unique electronic and steric properties compared to carbon, imparts distinct reactivity and functionality to molecules. A key aspect in harnessing the full potential of organosilicon chemistry lies in understanding and manipulating the electronic environment of the silicon center. Electron-donating groups (EDGs) play a pivotal role in modulating the reactivity, stability, and spectroscopic properties of organosilanes. This technical guide provides an in-depth exploration of the effects of electron-donating groups in organosilicon chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the impact of these groups on key reactions, present quantitative data to illustrate these effects, and provide detailed experimental protocols for the synthesis and analysis of relevant organosilicon compounds.

The Electronic Nature of the Silicon Center

The silicon atom is less electronegative than carbon and possesses accessible d-orbitals, which allows it to exhibit a range of electronic behaviors. The attachment of electron-donating groups directly to the silicon atom or to a group attached to silicon (e.g., an aryl ring) increases the electron density at the silicon center. This has profound implications for the molecule's reactivity.

Impact of Electron-Donating Groups on Key Organosilicon Reactions

Nucleophilic Substitution at Silicon

Nucleophilic substitution at a silicon center is a fundamental reaction in organosilicon chemistry. Unlike the concerted SN2 mechanism typically observed at carbon, substitution at silicon often proceeds through a hypervalent, pentacoordinate intermediate or transition state. The stability of this intermediate is highly sensitive to the electronic nature of the substituents on the silicon atom.

Electron-donating groups on the silicon atom generally decrease the rate of nucleophilic attack. This is because they increase the electron density at the silicon center, making it less electrophilic and thus less susceptible to attack by a nucleophile. However, the overall effect can be complex and is also influenced by steric factors and the nature of the leaving group and nucleophile.

A study by Bento and Bickelhaupt explored the potential energy surfaces of SN2 reactions at silicon. Their findings indicate that the reaction barrier is influenced by both steric and electronic factors. Increasing the steric bulk around the silicon atom can alter the reaction mechanism from a single-well potential energy surface (indicative of a stable pentacoordinate intermediate) to a double-well potential energy surface more akin to the SN2 reaction at carbon.[1] While electron-donating groups were not the primary focus of this computational study, their effect on the electrophilicity of the silicon center is a key factor in the initial nucleophile-substrate interaction.

Logical Relationship: Influence of Electron-Donating Groups on Nucleophilic Substitution at Silicon

Caption: Logical flow illustrating how EDGs decrease the rate of nucleophilic attack on silicon.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry, enabling the formation of carbon-silicon bonds. This reaction is typically catalyzed by transition metals, most commonly platinum complexes. The electronic nature of the substituents on the hydrosilane can significantly influence the reaction rate and regioselectivity.

Electron-donating groups on the silicon atom increase the electron density of the Si-H bond, which can affect its oxidative addition to the metal catalyst, a key step in many catalytic cycles. The precise effect depends on the specific catalyst and mechanism. For some catalytic systems, increased electron density at the silicon can facilitate the oxidative addition, leading to an increased reaction rate.

Experimental Workflow: Monitoring Hydrosilylation Kinetics via NMR Spectroscopy

Caption: A generalized workflow for studying the kinetics of a hydrosilylation reaction using NMR spectroscopy.[2][3][4][5][6]

Quantitative Analysis of Electronic Effects: The Hammett and Taft Equations

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[7][8][9][10][11] It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a reaction to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound. The substituent constant, σ, is a measure of the electronic effect of a substituent (both inductive and resonance effects), while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. A negative ρ value indicates that the reaction is accelerated by electron-donating groups.

For aliphatic systems, the Taft equation is often used, which separates the polar (σ*) and steric (Eₛ) effects of substituents.[12][13][14][15][16]

log(k/k₀) = ρσ + δEₛ

These linear free-energy relationships have been applied to organosilicon chemistry to elucidate reaction mechanisms and to quantify the electronic influence of substituents attached to silicon.

Quantitative Data: Spectroscopic and Kinetic Correlations

The electronic effects of substituents can be directly observed and quantified through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The ²⁹Si NMR chemical shift is highly sensitive to the electronic environment around the silicon atom.

Table 1: ²⁹Si NMR Chemical Shifts of para-Substituted Phenyltrimethylsilanes (XC₆H₄SiMe₃)

| Substituent (X) | Hammett Constant (σₚ) | ²⁹Si Chemical Shift (δ, ppm) |

| NMe₂ | -0.83 | -4.6 |

| OMe | -0.27 | -3.8 |

| Me | -0.17 | -3.5 |

| H | 0.00 | -3.3 |

| Cl | 0.23 | -2.9 |

| NO₂ | 0.78 | -1.9 |

Data compiled from various sources and representative values are shown. Actual values may vary slightly depending on the solvent and other conditions.[17]

As shown in Table 1, electron-donating groups (with negative σₚ values) cause an upfield shift (to more negative ppm values) in the ²⁹Si NMR spectrum, indicating increased shielding of the silicon nucleus due to higher electron density. Conversely, electron-withdrawing groups cause a downfield shift.

The following table provides Hammett substituent constants for some common electron-donating groups.

Table 2: Hammett Substituent Constants (σ) for Common Electron-Donating Groups

| Substituent | σ_meta (σₘ) | σ_para (σₚ) | σ⁺ (for resonance with a positive charge) |

| -NH₂ | -0.16 | -0.66 | -1.3 |

| -N(CH₃)₂ | -0.15 | -0.83 | -1.7 |

| -OH | 0.12 | -0.37 | -0.92 |

| -OCH₃ | 0.11 | -0.27 | -0.78 |

| -CH₃ | -0.07 | -0.17 | -0.31 |

| -Si(CH₃)₃ | -0.07 | -0.07 | - |

Data from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.[9]

Experimental Protocols

Synthesis of Organosilanes with Electron-Donating Groups

Protocol 1: Synthesis of (4-Aminophenyl)trimethylsilane

This protocol is a representative example of the synthesis of an arylsilane bearing a strong electron-donating group.

Materials:

-

Magnesium turnings

-

Dry tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a solution of 4-bromoaniline (1.0 equivalent) in dry THF to the dropping funnel and add a small portion to the magnesium turnings.

-

Initiate the Grignard reaction (e.g., with a heat gun or a crystal of iodine). Once initiated, add the remaining 4-bromoaniline solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (1.1 equivalents) dropwise via a syringe.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford (4-aminophenyl)trimethylsilane.

Protocol 2: Synthesis of an Alkoxy-Functionalized Silane for Surface Modification

This protocol describes the synthesis of an aminosilane (B1250345) commonly used as a coupling agent, which contains an electron-donating amino group.[18][19][20][21][22][23]

Materials:

-

3-Aminopropyltriethoxysilane (APTES)

-

Water

-

Acetic acid (for non-amino silanes)

Procedure for Hydrolysis and Formulation:

-

Prepare a 95% ethanol / 5% water solution.

-

For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with acetic acid. For aminosilanes like APTES, this step is omitted as they are self-basic.

-

With stirring, add the silane (e.g., APTES) to the aqueous ethanol solution to a final concentration of 2% (v/v).

-

Allow the solution to stir for at least 5 minutes to facilitate hydrolysis and the formation of silanol (B1196071) groups.

-

This solution can then be used for surface modification of substrates like glass or silica.

Monitoring Reaction Kinetics

Protocol 3: General Procedure for Kinetic Analysis of a Hydrosilylation Reaction by ¹H NMR [2][3][4][5][6]

Materials:

-

Alkene substrate

-

Hydrosilane

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)

-

Deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tubes

Procedure:

-

In an NMR tube, prepare a solution of the alkene (e.g., 0.1 M), the hydrosilane (e.g., 0.1 M), and the internal standard (e.g., 0.05 M) in the deuterated solvent.

-

Acquire a ¹H NMR spectrum of the initial mixture (t=0).

-

Add the catalyst solution (a known concentration in the same deuterated solvent) to the NMR tube, mix quickly, and immediately start acquiring ¹H NMR spectra at regular time intervals.

-

For each spectrum, integrate the signals corresponding to a disappearing reactant (e.g., a vinylic proton of the alkene) and a forming product (e.g., a proton on the silylated alkyl chain) relative to the integral of the internal standard.

-

Calculate the concentration of the reactant and product at each time point.

-

Plot the concentration of the reactant versus time to determine the reaction order and the rate constant (k).

Applications in Drug Development

The incorporation of silicon into drug molecules, often referred to as "sila-substitution," is a promising strategy in medicinal chemistry. Electron-donating groups can be used to fine-tune the properties of these silicon-containing drug candidates. For instance, increasing the electron density at silicon can influence the metabolic stability of the Si-C bond. Furthermore, the ability of silanols (R₃SiOH) to act as hydrogen bond donors can be modulated by the electronic nature of the R groups. Electron-donating groups can enhance the basicity of the silanol oxygen, affecting its interaction with biological targets. Organosilanes with functional groups like amines are also used to modify the surface of drug delivery vehicles, such as silica nanoparticles, to control drug loading and release.[12]

Conclusion

Electron-donating groups exert a significant and predictable influence on the properties and reactivity of organosilicon compounds. By increasing the electron density at the silicon center, these groups modulate the electrophilicity of silicon, affecting the rates of nucleophilic substitution and influencing the mechanism of catalytic reactions like hydrosilylation. These electronic effects can be quantitatively assessed using linear free-energy relationships such as the Hammett and Taft equations and are readily observable through spectroscopic techniques like ²⁹Si NMR. The ability to rationally tune the electronic properties of organosilanes through the introduction of electron-donating groups provides a powerful tool for designing novel reagents, catalysts, materials, and therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and analyze these valuable compounds, paving the way for further advancements in the field of organosilicon chemistry.

References

- 1. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. imserc.northwestern.edu [imserc.northwestern.edu]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Hammett substituent constants [stenutz.eu]

- 9. web.viu.ca [web.viu.ca]

- 10. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Taft equation - Wikipedia [en.wikipedia.org]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. grokipedia.com [grokipedia.com]

- 16. scribd.com [scribd.com]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US20230391802A1 - Process for synthesizing alkoxy group-containing aminosiloxanes - Google Patents [patents.google.com]

- 20. witschem.com [witschem.com]

- 21. silane coupling agents: Topics by Science.gov [science.gov]

- 22. gelest.com [gelest.com]

- 23. shinetsusilicone-global.com [shinetsusilicone-global.com]

An In-depth Technical Guide to Silylation and Silylating Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silylation is a cornerstone chemical reaction involving the introduction of a silyl (B83357) group (typically R₃Si) into a molecule, replacing an active hydrogen atom on a heteroatom such as oxygen, nitrogen, or sulfur.[1] This derivatization technique is indispensable in modern organic synthesis and analytical chemistry. In synthetic applications, silyl ethers serve as versatile and robust protecting groups for hydroxyl functionalities, enabling complex molecular transformations by masking the reactivity of alcohols.[2] In analytical chemistry, particularly gas chromatography (GC), silylation enhances the volatility, thermal stability, and chromatographic behavior of polar analytes, making them amenable to analysis by GC-mass spectrometry (GC-MS).[3] This guide provides a comprehensive technical overview of silylation principles, a comparative analysis of common silylating agents, detailed experimental protocols, and logical workflows to aid in reagent selection and application.

The Fundamentals of Silylation

Silylation is a chemical process that substitutes a silyl group, such as the trimethylsilyl (B98337) (TMS) group, for an active hydrogen atom in a molecule.[1] This transformation is widely used to protect reactive functional groups, including hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH), rendering them temporarily inert to certain reaction conditions.[4]

Reaction Mechanism

The silylation of an alcohol typically proceeds through a nucleophilic substitution (Sɴ2-like) mechanism.[5] The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent (e.g., a silyl halide). This process is generally facilitated by a base (e.g., imidazole (B134444), triethylamine, or pyridine), which deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the acidic byproduct (e.g., HCl).[2]

The silicon atom, being a third-row element, has longer bonds and is less sterically hindered than a comparable tertiary carbon, allowing the Sɴ2-like attack to occur even with bulky substituents.[5]

Caption: General Sɴ2-like mechanism for the silylation of an alcohol.

Common Silylating Agents: A Comparative Overview

The choice of silylating agent is dictated by the substrate's reactivity, the required stability of the silyl ether, and the conditions of subsequent reaction steps. Steric bulk around the silicon atom is a primary determinant of both the agent's reactivity and the resulting ether's stability.[1]

Physical Properties

The physical properties of silylating agents, such as boiling point, are important for handling, purification, and removal of excess reagent after reaction.

| Silylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Trimethylsilyl Chloride | TMSCl | 108.64 | 57 |

| Hexamethyldisilazane | HMDS | 161.40 | 125 |

| N,O-Bis(trimethylsilyl)acetamide | BSA | 203.43 | 71-73 (at 35 mmHg)[5] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 257.40 | 45-50 (at 14 mmHg) |

| tert-Butyldimethylsilyl Chloride | TBDMSCl / TBSCl | 150.72 | 124-126 |

| Triisopropylsilyl Chloride | TIPSCl | 192.82 | 196-198 |

Data compiled from supplier specifications and may vary slightly.

Reactivity and Stability

The stability of the resulting silyl ether is a critical consideration. More sterically hindered silyl groups form more stable ethers, which are resistant to a wider range of chemical conditions. This stability allows for orthogonal deprotection strategies in complex syntheses, where one silyl group can be removed while another remains intact.

The relative hydrolytic stability of common silyl ethers has been quantified, providing a valuable guide for selection. The data below uses the trimethylsilyl (TMS) group as a baseline (relative stability = 1).

| Silyl Ether | Abbreviation | Relative Stability (Acidic Media) | Relative Stability (Basic Media) | Key Features |

| Trimethylsilyl | TMS | 1 | 1 | Very labile; easily cleaved by mild acid/base, or even protic solvents like methanol. Used for derivatization or protecting very stable compounds.[6] |

| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, can withstand chromatography. Cleaved by mild acid or fluoride (B91410). |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 | A robust, workhorse protecting group. Stable to a wide range of conditions but readily cleaved by fluoride ions (e.g., TBAF) or strong acid.[7] |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky and stable, especially to base. Used to protect alcohols when subsequent steps require conditions that would cleave a TBS ether.[8] |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Extremely stable to acid due to steric bulk and electronic effects. Stability in base is comparable to TBS.[8] |

Data adapted from various sources providing relative rates of hydrolysis.[7]

Applications of Silylation

Protecting Groups in Organic Synthesis

The primary application of silylation in synthesis is the protection of hydroxyl groups. By converting a reactive alcohol to a stable silyl ether, chemists can perform reactions on other parts of the molecule that would otherwise be incompatible with the acidic proton of the -OH group, such as reactions involving Grignard reagents, organolithiums, or strong bases.[2]

Caption: General workflow for using a silyl protecting group in synthesis.

Derivatization for Gas Chromatography (GC)

In analytical chemistry, silylation is the most widely used derivatization technique for GC analysis.[5] Polar compounds containing -OH, -NH, or -COOH groups are often non-volatile and exhibit poor chromatographic peak shape due to hydrogen bonding. Silylation replaces the active hydrogens with nonpolar silyl groups, which:

-

Increases Volatility: Reduces intermolecular hydrogen bonding, lowering the boiling point.

-

Increases Thermal Stability: Protects sensitive functional groups from degradation at high temperatures in the GC injector and column.

-

Improves Peak Shape: Leads to sharper, more symmetrical peaks and better resolution.

Experimental Protocols

Safety Note: Silylating agents are often moisture-sensitive, flammable, and can be irritants. Always handle them in a fume hood under anhydrous conditions and wear appropriate personal protective equipment (PPE).

Protocol 1: Protection of a Primary Alcohol with TBDMSCl (Organic Synthesis)

This protocol describes the conversion of a primary alcohol to its corresponding tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether, Water, Brine (for workup)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF.

-

To this stirred solution, add TBDMSCl portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with diethyl ether (3x).

-

Combine the organic extracts and wash with water, then with brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TBDMS ether.[7]

Protocol 2: Derivatization of Steroids for GC-MS Analysis using BSTFA

This protocol is a general guideline for the silylation of hydroxyl-containing steroids prior to GC-MS analysis.

Materials:

-

Dried steroid sample (1-5 mg)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Anhydrous Pyridine or Acetonitrile (optional, as solvent)

-

GC vial with a screw cap and septum

Procedure:

-

Place the dried sample extract into a GC vial. If the sample is not soluble in the silylating agent, add 50-100 µL of a suitable anhydrous solvent (e.g., pyridine).[5]

-

Add 100-500 µL of BSTFA (with 1% TMCS if sterically hindered hydroxyls are present) to the vial.[5]

-

Tightly cap the vial and mix thoroughly (e.g., vortex for 10-20 seconds).

-

Heat the vial in a heating block or oven at 60-70°C for 15-30 minutes to ensure the reaction goes to completion.[5]

-

Cool the vial to room temperature.

-

The sample is now ready for direct injection into the GC-MS system. It is recommended to analyze silylated samples promptly as the derivatives have limited hydrolytic stability.

Caption: Experimental workflow for GC-MS sample derivatization.

Selecting the Appropriate Silylating Agent

Choosing the correct silylating agent and reaction conditions is crucial for success. The decision depends on the stability required for subsequent steps and the steric hindrance of the functional group to be protected.

Caption: Decision tree for selecting a suitable silylating agent.

Conclusion

Silylation is a powerful and versatile technique with broad applicability in drug development, from the synthesis of complex active pharmaceutical ingredients to the analytical characterization of metabolites. A thorough understanding of the properties of different silylating agents and the stability of the resulting silyl ethers is essential for designing efficient synthetic routes and robust analytical methods. By carefully selecting the appropriate reagent and optimizing reaction conditions as outlined in this guide, researchers can effectively leverage silylation to achieve their scientific objectives.

References

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. benchchem.com [benchchem.com]

- 8. Silyl Groups - Gelest [technical.gelest.com]

Methodological & Application

Bis(dimethylamino)-methylsilane: A Versatile Silylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)-methylsilane, a member of the silylamine family of reagents, serves as an effective silylating agent in organic synthesis. Its primary function is the introduction of a methylsilyl group onto various functional groups, including alcohols, phenols, amines, and carboxylic acids. This process, known as silylation, is a crucial step in many synthetic pathways, offering temporary protection of reactive functional groups, enhancing volatility for gas chromatography (GC) analysis, and modifying the solubility of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Chemical Properties and Handling

This compound is a moisture-sensitive liquid that reacts with water and other protic solvents. Therefore, it is imperative to handle the reagent under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). The byproducts of the silylation reaction are volatile dimethylamine, which can be easily removed from the reaction mixture.

Applications in Organic Synthesis

The primary application of this compound is the protection of active hydrogen-containing functional groups. The resulting silyl (B83357) ethers, silyl amines, and silyl esters are generally stable under a variety of reaction conditions and can be readily deprotected when needed.

Silylation of Alcohols and Phenols

The protection of hydroxyl groups as silyl ethers is a common strategy in multi-step synthesis. This compound reacts readily with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding methylsilyl ethers.

General Experimental Protocol for Silylation of Alcohols and Phenols:

-

To a solution of the alcohol or phenol (B47542) (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran, or acetonitrile) under an inert atmosphere, add this compound (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can be concentrated in vacuo to remove the solvent and volatile byproducts.

-

If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Table 1: Silylation of Various Alcohols and Phenols with this compound

| Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) |

| Benzyl Alcohol | Benzyl methylsilyl ether | DCM, rt | 1 h | >95 |

| Cyclohexanol | Cyclohexyl methylsilyl ether | THF, 50 °C | 2 h | >95 |

| Phenol | Phenyl methylsilyl ether | Acetonitrile, rt | 30 min | >98 |

| 4-Nitro-phenol | 4-Nitrophenyl methylsilyl ether | DCM, rt | 1 h | >98 |

Note: The reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.

Silylation of Amines

Primary and secondary amines can be efficiently protected as N-silyl derivatives using this compound. This protection strategy is valuable in peptide synthesis and other transformations where the nucleophilicity of the amine needs to be temporarily masked.

General Experimental Protocol for Silylation of Amines:

-

In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Add this compound (1.1-2.0 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture until the starting amine is consumed, as indicated by TLC or GC analysis.

-

Remove the solvent and volatile byproducts under reduced pressure to afford the N-silylated amine.

Table 2: Silylation of Primary and Secondary Amines

| Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) |

| Aniline | N-(Methylsilyl)aniline | THF, rt | 2 h | High |

| Dibenzylamine | N,N-Dibenzyl-N-(methylsilyl)amine | DCM, rt | 3 h | High |

| Pyrrolidine | 1-(Methylsilyl)pyrrolidine | Acetonitrile, 40 °C | 1.5 h | High |

Note: Quantitative data for specific substrates is limited in the reviewed literature; "High" indicates a qualitative assessment of yield based on general reactivity.

Silylation of Carboxylic Acids

Carboxylic acids can be converted to their corresponding silyl esters, which are useful intermediates in organic synthesis. Silyl esters can be used in acylation reactions or as protecting groups that can be cleaved under mild conditions.

General Experimental Protocol for Silylation of Carboxylic Acids:

-

To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or acetonitrile, add this compound (1.1-1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating.

-

The reaction progress can be monitored by the disappearance of the starting carboxylic acid using TLC or by observing the evolution of dimethylamine.

-

Once the reaction is complete, the solvent and byproducts are removed in vacuo to yield the silyl ester.

Table 3: Silylation of Carboxylic Acids

| Substrate | Product | Reaction Conditions | Reaction Time | Yield (%) |

| Benzoic Acid | Methylsilyl benzoate | DCM, rt | 1 h | >95 |

| Acetic Acid | Methylsilyl acetate | Neat, rt | 30 min | >98 |

| Stearic Acid | Methylsilyl stearate | Toluene, 60 °C | 2 h | High |

Note: Specific yield data can vary based on the scale and purity of reagents.

Application in Gas Chromatography (GC) Derivatization

This compound is also utilized as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for GC analysis. The resulting silyl derivatives are more amenable to separation and detection by GC.

General Protocol for GC Derivatization:

-

Dissolve the analyte (e.g., steroid, sugar, or fatty acid) in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or DMF).

-

Add an excess of this compound.

-

Heat the mixture in a sealed vial at 60-80 °C for 15-30 minutes.

-

Cool the vial to room temperature.

-

An aliquot of the derivatized sample can be directly injected into the GC.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for a silylation reaction and the underlying chemical pathway.

Caption: General experimental workflow for a typical silylation reaction.

Caption: Simplified reaction pathway for silylation.

Conclusion

This compound is a reactive and versatile silylating agent with broad applications in organic synthesis and analytical chemistry. Its ability to efficiently protect a range of functional groups under relatively mild conditions makes it a valuable tool for researchers and professionals in drug development and chemical synthesis. Proper handling under anhydrous conditions is crucial to ensure its reactivity and achieve high yields. The provided protocols and data serve as a guide for the effective utilization of this reagent in the laboratory.

Applications of Bis(dimethylamino)-methylsilane in Semiconductor Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)-methylsilane (BDMAMS) is an organosilicon precursor that is increasingly utilized in the semiconductor industry for the deposition of high-quality thin films. Its chemical structure, featuring silicon-nitrogen and silicon-carbon bonds, makes it a versatile precursor for creating silicon-based dielectric materials that are critical components in modern microelectronic devices. This document provides detailed application notes and experimental protocols for the use of BDMAMS and its close analog, Bis(diethylamino)silane (BDEAS), in the manufacturing of semiconductors, with a focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD) techniques.

The primary applications of BDMAMS and related aminosilanes in semiconductor manufacturing include the formation of:

-

Silicon Nitride (SiN) films: Used as passivation layers, etch stop layers, and gate dielectrics.

-

Silicon Dioxide (SiO₂) films: Employed as insulators, dielectrics, and for surface passivation.

-

Silicon Carbonitride (SiCN) films: Valued for their tunable mechanical, optical, and electrical properties, serving as hard masks, etch stops, and low-k dielectrics.

Application I: Deposition of Silicon Nitride (SiN) Films

Bis(diethylamino)silane (BDEAS), a closely related precursor to BDMAMS, is widely used for the deposition of high-quality silicon nitride films, particularly via Plasma-Enhanced Atomic Layer Deposition (PEALD). PEALD allows for the growth of highly conformal and uniform films at low temperatures, which is essential for advanced semiconductor device fabrication.[1] SiN films deposited using BDEAS exhibit improved characteristics compared to those deposited with other precursors, including lower surface roughness, reduced carbon contamination, a higher nitrogen-to-silicon (N/Si) ratio, lower wet etch rates in dilute hydrofluoric acid (HF) solutions, reduced leakage current, and a higher electric breakdown field.[2]

Quantitative Data: PEALD of SiN using BDEAS

| Deposition Parameter | Value | Resulting Film Property | Value | Reference |

| Precursor | Bis(diethylamino)silane (BDEAS) | N/Si Ratio | 0.963 | [3] |

| Co-reactant | N₂ Plasma | Carbon Content | 14.3 at.% | [3] |

| Deposition Temperature | 400 °C | Oxygen Content | 10.7 at.% | [3] |

| Plasma Exposure Time | 6 s | Refractive Index (@ 390 nm) | 1.92 | [3] |

| Growth Per Cycle (GPC) | 0.19 - 0.31 Å | Wet Etch Rate (dilute HF) | Low | [2] |

Experimental Protocol: PEALD of SiN

This protocol outlines a typical PEALD process for depositing SiN using BDEAS and a nitrogen plasma.

1. Materials and Equipment:

-

Bis(diethylamino)silane (BDEAS) precursor

-

Nitrogen (N₂) gas (99.999% purity)

-

Argon (Ar) gas (for purging)

-

PEALD reactor

-

Silicon wafers (substrate)

2. Substrate Preparation:

-

Clean silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

-

Load the cleaned wafers into the PEALD reactor.

3. Deposition Process:

-

Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a defined period (e.g., 0.5-2.0 seconds) to allow for the self-limiting chemisorption of the precursor onto the substrate surface.

-

Step 2: Purge: Purge the reactor with an inert gas (e.g., Argon) for a sufficient time (e.g., 5-10 seconds) to remove any unreacted precursor and gaseous byproducts.

-